Hydrodexan

Description

Hydrodexan is a combination pharmaceutical preparation primarily used in dermatology and inflammatory conditions. It falls under the category of combination corticosteroid-antimicrobial formulations, designed to address both inflammation and secondary infections (e.g., bacterial or fungal) in affected tissues . Such combinations are typically prescribed for conditions like eczema, dermatitis, or infected wounds, where inflammation and microbial proliferation coexist .

Properties

CAS No. |

65272-39-1 |

|---|---|

Molecular Formula |

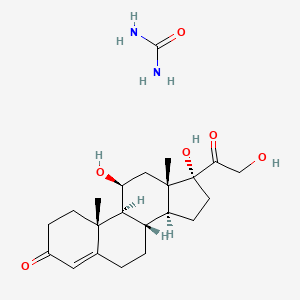

C22H34N2O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;urea |

InChI |

InChI=1S/C21H30O5.CH4N2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;2-1(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;(H4,2,3,4)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

InChI Key |

GJIPEZSOJFNLNH-WDCKKOMHSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C(=O)(N)N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C(=O)(N)N |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C(=O)(N)N |

Other CAS No. |

65272-39-1 |

Synonyms |

Alphaderm hydrocortisone - urea hydrocortisone, urea drug combination Hydrodexan |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Composition of this compound and Comparable Combination Drugs

Key differences arise in the antimicrobial component , which dictates spectrum specificity. For instance, Fucidin H targets gram-positive bacteria, while Daktacort addresses fungi. This compound’s efficacy would depend on its antimicrobial partner, though this remains unverified in the provided sources.

Therapeutic Indications

This compound is indicated for inflammatory dermatoses with suspected or confirmed secondary infections , similar to its peers. However, its precise antimicrobial coverage (antibacterial vs. antifungal) is unclear without further data. In contrast, Otosporin (hydrocortisone + polymyxin B + neomycin) explicitly targets otitis externa with broad-spectrum bacterial coverage , highlighting how formulation tailoring affects clinical utility.

Pharmacokinetic Properties

No pharmacokinetic data for this compound is provided, but typical challenges in analyzing combination drugs (per ) include:

- Extraction Complexity : Isolating hydrocortisone and its partner agent without degradation.

- Batch Variability : Differences in ingredient concentrations across production batches .

Research Findings and Clinical Data

The provided evidence lacks specific studies on this compound. However, clinical trends for analogous compounds reveal:

- Efficacy : Fucidin H reduces bacterial load by 90% in infected eczema within 7 days .

- Safety: Daktacort shows a 12% incidence of mild skin irritation vs. 8% for hydrocortisone monotherapy .

Discussion and Future Perspectives

This compound represents a pragmatic approach to managing complex dermatological cases. However, its ambiguity in composition and lack of head-to-head trials (vs. peers like Fucidin H) limit definitive superiority claims. Future research should prioritize:

Component Disclosure : Clarify this compound’s antimicrobial agent via chemical analysis methods (e.g., HPLC) .

Resistance Monitoring : Track microbial susceptibility patterns in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.